Naquotinib

Descripción general

Descripción

Naquotinib es un novedoso inhibidor de la tirosina quinasa del receptor del factor de crecimiento epidérmico de tercera generación. Se utiliza principalmente en el tratamiento del cáncer de pulmón de células no pequeñas con mutaciones específicas del receptor del factor de crecimiento epidérmico. This compound ha demostrado eficacia en la inhibición tanto de mutaciones activadoras como de mutaciones de resistencia del receptor del factor de crecimiento epidérmico, lo que lo convierte en un candidato prometedor para la terapia contra el cáncer dirigida .

Métodos De Preparación

La síntesis de naquotinib implica múltiples pasos, incluida la formación de una estructura basada en carboxamida de pirazina. La ruta sintética normalmente implica el uso de cromatografía líquida-espectrometría de masas en tándem para la determinación precisa y la evaluación de la estabilidad metabólica . Los métodos de producción industrial están diseñados para garantizar una alta pureza y rendimiento, a menudo involucrando técnicas cromatográficas avanzadas y condiciones de reacción estrictas para mantener la integridad del compuesto.

Análisis De Reacciones Químicas

Phase I Metabolic Reactions

Naquotinib undergoes phase I metabolism mediated by human liver microsomes (HLMs), leading to eight primary metabolites through four reaction types:

- N-Demethylation : Cleavage of the methyl group from the piperazine ring.

- Oxidation : Formation of α-hydroxy intermediates in the pyrrolidine, piperidine, or piperazine rings.

- Hydroxylation : Addition of hydroxyl groups to the pyrrolidine or piperazine rings.

- Reduction : Conversion of the acrylamide group to a reduced form.

Table 1: Phase I Metabolites of this compound

Reactive Intermediate Formation

This compound’s acrylamide group and piperidine/piperazine rings undergo bioactivation, forming reactive electrophiles linked to potential toxicity:

- Aldehyde Intermediates : Generated via oxidative dealkylation of the acrylamide group, trapped by methoxyamine to form stable oximes (m/z 566 and 580) .

- Iminium Ion : Produced through hydroxylation and dehydration of the piperidine ring, captured by potassium cyanide (KCN) as a cyano adduct (m/z 588) .

Table 2: Reactive Metabolites and Trapping Mechanisms

Structural Insights into Reactivity

- Acrylamide Group : The acrylamide moiety enables covalent binding to EGFR’s cysteine-797 residue, critical for irreversible inhibition .

- Pyrazine Core : Facilitates hydrogen bonding with EGFR’s Met793 and hydrophobic interactions with Leu718 and Leu844 .

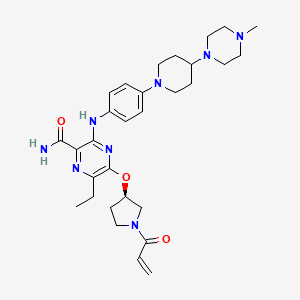

Figure: Key Reactive Sites in this compound (Adapted from )

This compound Structure

Enzymatic Inhibition Profiling

This compound selectively inhibits mutant EGFR isoforms (e.g., L858R, T790M) with IC₅₀ values 10–100× lower than wild-type EGFR:

Table 3: Enzymatic Inhibition of EGFR Variants

| EGFR Variant | IC₅₀ (nM) | Selectivity vs. WT EGFR | Source |

|---|---|---|---|

| L858R/T790M | 0.26 | 50× | |

| Del19/T790M | 0.41 | 32× | |

| Wild-Type (WT) | 13 | — |

Synthetic Pathways

While detailed synthesis protocols are proprietary, key steps include:

Aplicaciones Científicas De Investigación

Naquotinib tiene una amplia gama de aplicaciones de investigación científica, particularmente en el campo de la oncología. Se ha estudiado ampliamente su eficacia en el tratamiento del cáncer de pulmón de células no pequeñas con mutaciones del receptor del factor de crecimiento epidérmico . Además, this compound ha mostrado potencial para inhibir el crecimiento tumoral en modelos con mutaciones activadoras del receptor del factor de crecimiento epidérmico, mutación de resistencia T790M y sobreexpresión de AXL . Sus efectos inhibitorios selectivos de la mutación lo convierten en una herramienta valiosa para comprender la biología de las mutaciones del receptor del factor de crecimiento epidérmico y desarrollar terapias dirigidas.

Mecanismo De Acción

Naquotinib ejerce sus efectos al inhibir selectivamente el receptor del factor de crecimiento epidérmico con mutaciones activadoras y mutaciones de resistencia. Se une irreversiblemente al dominio de la tirosina quinasa del receptor del factor de crecimiento epidérmico, evitando su activación y las vías de señalización subsiguientes, como las vías MAPK/ERK y PI3K/AKT . Esta inhibición conduce a una reducción de la supervivencia, proliferación, invasión y angiogénesis tumoral de las células malignas .

Comparación Con Compuestos Similares

Naquotinib se compara a menudo con otros inhibidores de la tirosina quinasa del receptor del factor de crecimiento epidérmico de tercera generación, como osimertinib y erlotinib. Si bien todos estos compuestos se dirigen al receptor del factor de crecimiento epidérmico, this compound ha mostrado una mayor potencia contra ciertas mutaciones, como L858R más T790M . Además, this compound tiene un perfil inhibitorio único, que afecta a otras quinasas como BTK, JAK3 y TXK, lo que puede influir en su eficacia y seguridad en pacientes con cáncer de pulmón . Los compuestos similares incluyen osimertinib, gefitinib y erlotinib .

Actividad Biológica

Naquotinib (ASP8273) is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) designed to target specific mutations in EGFR that are commonly associated with non-small cell lung cancer (NSCLC). This article reviews the biological activity of this compound, focusing on its mechanism of action, efficacy against various EGFR mutations, and relevant clinical findings.

This compound exhibits a selective inhibitory effect on mutant EGFR while sparing wild-type EGFR. It is particularly effective against:

- EGFR mutations : L858R, exon 19 deletions, and the T790M resistance mutation.

- AXL signaling pathway : this compound also inhibits AXL phosphorylation, which is implicated in resistance mechanisms against other EGFR TKIs like erlotinib and osimertinib .

In Vitro Studies

In vitro studies have demonstrated that this compound effectively inhibits the growth of cancer cell lines with various EGFR mutations. The half-maximal inhibitory concentration (IC50) values for this compound against different mutations are summarized in Table 1.

| Mutation | IC50 (nmol/L) |

|---|---|

| L858R | 4.6 |

| Exon 19 deletion | 5.5 |

| L858R/T790M | 0.41 |

| Exon 19 deletion/T790M | 0.26 |

| Wild-type EGFR | 13 |

This compound's potency against L858R/T790M is notably higher than that of other third-generation inhibitors like osimertinib .

In Vivo Studies

In murine xenograft models, this compound has shown significant tumor regression in NSCLC models harboring EGFR-activating mutations and T790M resistance mutation. Notably, it did not significantly affect wild-type EGFR signaling in skin tissues, indicating a favorable therapeutic window .

Clinical Trials and Case Studies

This compound has undergone several clinical trials to assess its efficacy and safety profile:

- Phase 1 Trials : Initial studies indicated promising results for patients with advanced NSCLC harboring specific EGFR mutations. The drug was well-tolerated with manageable side effects .

- Phase 2 Trials : A study involving patients with T790M-positive NSCLC reported an overall response rate (ORR) of approximately 62% and a disease control rate (DCR) of 90% .

Case Study Analysis

One notable case involved a patient with advanced NSCLC who exhibited a dramatic response to this compound after failing previous treatments. The patient achieved a significant reduction in tumor size as measured by imaging techniques, highlighting this compound's potential as a treatment option for resistant cases .

Safety Profile

This compound has demonstrated a manageable safety profile in clinical settings. Common adverse effects include mild gastrointestinal disturbances and skin reactions, which are consistent with other EGFR TKIs but generally less severe compared to first-generation inhibitors .

Q & A

Q. Basic: What experimental models are most appropriate for studying Naquotinib’s mutant-selective EGFR inhibition?

This compound’s selectivity for EGFR mutants (e.g., T790M, exon 19 deletions) requires models that recapitulate these mutations. Use:

- In vitro : EGFR-mutant NSCLC cell lines (e.g., H1975 [L858R/T790M], PC-9 [exon 19 del]) for IC50 determination via MTT assays .

- In vivo : Patient-derived xenograft (PDX) models with confirmed EGFR mutations, monitored via tumor volume regression and Western blot for phospho-EGFR suppression .

- Controls : Include wild-type EGFR models (e.g., A431 cells) to validate mutant specificity. Report statistical power calculations to ensure reproducibility .

Q. Basic: How should researchers design dose-escalation studies for this compound to assess toxicity and efficacy?

Adopt a 3+3 phase I trial design with pharmacokinetic (PK) and pharmacodynamic (PD) endpoints:

- PK : Measure plasma concentrations via LC-MS/MS at predefined intervals (e.g., 0, 2, 6, 24 hrs post-dose) to calculate AUC and Cmax .

- PD : Biopsy tumors pre-/post-treatment to assess EGFR phosphorylation and apoptosis markers (e.g., cleaved caspase-3).

- Toxicity : Monitor for EGFR inhibitor-class adverse events (rash, diarrhea) using CTCAE v5.0 criteria. Stratify data by mutation status .

Q. Advanced: How can researchers resolve contradictions in preclinical data regarding this compound’s efficacy against CNS metastases?

Conflicting reports on blood-brain barrier (BBB) penetration necessitate:

- Orthogonal validation : Compare LC-MS/MS quantification of this compound in cerebrospinal fluid (CSF) vs. plasma in PDX models .

- Imaging : Use MRI with gadolinium contrast to assess tumor regression in CNS lesions, correlating with CSF drug levels .

- Mechanistic analysis : Evaluate ABC transporter expression (e.g., P-gp, BCRP) via qPCR in resistant vs. responsive models to identify efflux-mediated resistance .

Q. Advanced: What statistical methods are recommended for analyzing heterogeneous responses to this compound in EGFR-mutant cohorts?

- Survival analysis : Use Kaplan-Meier curves with log-rank tests for PFS/OS, stratified by mutation subtype (e.g., T790M vs. exon 19 del) .

- Multivariate regression : Adjust for covariates (e.g., prior TKI exposure, ECOG status) using Cox proportional hazards models .

- Cluster analysis : Apply unsupervised machine learning (e.g., hierarchical clustering) to RNA-seq data from responders/non-responders to identify resistance signatures .

Q. Advanced: How can researchers optimize combinatorial therapy protocols involving this compound to delay acquired resistance?

- Rationale : EGFR inhibitors often fail due to compensatory pathways (e.g., MET amplification, PI3K/AKT activation).

- Screening : Perform high-throughput synergy screens (e.g., Checkerboard assays) pairing this compound with MET inhibitors (e.g., crizotinib) or PI3K inhibitors (e.g., alpelisib) .

- Validation : Use CRISPR-Cas9 knockout models to confirm target dependency (e.g., MET-KO in resistant lines) .

- Dosing : Apply the Chou-Talalay method to calculate combination indices (CI <1 = synergy) .

Q. Basic: What biomarkers are critical for monitoring this compound’s target engagement in clinical trials?

- Primary : Plasma ctDNA analysis (ddPCR/NGS) for EGFR mutation clearance .

- Secondary : Immunohistochemistry (IHC) for phospho-EGFR/ERK in paired tumor biopsies .

- Exploratory : Soluble EGFR extracellular domain (sECD) in serum via ELISA, though specificity requires validation against ctDNA .

Q. Advanced: How should researchers address discrepancies between in vitro and in vivo efficacy data for this compound?

- Pharmacokinetic bridging : Compare free drug concentrations in cell culture media vs. murine plasma to assess bioavailability .

- Microenvironment modeling : Incorporate 3D organoid cultures with stromal cells (e.g., fibroblasts) to mimic in vivo conditions .

- Mechanistic deconvolution : Perform RNA-seq on treated in vitro vs. in vivo samples to identify microenvironment-driven resistance pathways .

Q. Basic: What are the ethical and methodological considerations for designing this compound trials in treatment-naïve vs. refractory populations?

- Ethics : Prioritize refractory patients (post-osimertinib) in early-phase trials due to unmet need. Obtain informed consent detailing risks of EGFR inhibitor-class toxicities .

- Methodology : Stratify cohorts by prior TKI exposure and mutation profile. Use adaptive trial designs (e.g., Bayesian response-adaptive randomization) to allocate patients dynamically .

Propiedades

IUPAC Name |

6-ethyl-3-[4-[4-(4-methylpiperazin-1-yl)piperidin-1-yl]anilino]-5-[(3R)-1-prop-2-enoylpyrrolidin-3-yl]oxypyrazine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H42N8O3/c1-4-25-30(41-24-12-15-38(20-24)26(39)5-2)34-29(27(33-25)28(31)40)32-21-6-8-22(9-7-21)36-13-10-23(11-14-36)37-18-16-35(3)17-19-37/h5-9,23-24H,2,4,10-20H2,1,3H3,(H2,31,40)(H,32,34)/t24-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKDCLUARMDUUKN-XMMPIXPASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(N=C(C(=N1)C(=O)N)NC2=CC=C(C=C2)N3CCC(CC3)N4CCN(CC4)C)OC5CCN(C5)C(=O)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC1=C(N=C(C(=N1)C(=O)N)NC2=CC=C(C=C2)N3CCC(CC3)N4CCN(CC4)C)O[C@@H]5CCN(C5)C(=O)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H42N8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

562.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1448232-80-1 | |

| Record name | Naquotinib [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1448232801 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Naquotinib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12036 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | NAQUOTINIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/47DD4548PB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.